molecular formula C12H28N2O10 B3430625 Tris succinate CAS No. 85169-32-0

Tris succinate

Cat. No.: B3430625
CAS No.: 85169-32-0
M. Wt: 360.36 g/mol
InChI Key: CFJZQNZZGQDONE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tris succinate can be synthesized through the reaction of Tris (hydroxymethyl)aminomethane with succinic acid. The reaction typically involves dissolving Tris (hydroxymethyl)aminomethane in water and then adding succinic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tris succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions may produce reduced derivatives .

Mechanism of Action

The mechanism of action of Tris succinate as a buffer lies in its ability to undergo reversible protonation and deprotonation. This property allows it to stabilize the pH of a solution even when acids or bases are added. The molecular targets and pathways involved in this buffering action include the interaction of this compound with hydrogen ions (protons) in the solution, which helps to maintain a constant pH .

Comparison with Similar Compounds

Similar Compounds

Tris succinate is similar to other buffering agents such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific buffering range and its ability to maintain stable pH levels in a variety of conditions. Its unique combination of Tris (hydroxymethyl)aminomethane and succinic acid provides distinct buffering properties that are particularly useful in certain biochemical and industrial applications .

Properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H11NO3.C4H6O4/c2*5-4(1-6,2-7)3-8;5-3(6)1-2-4(7)8/h2*6-8H,1-3,5H2;1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJZQNZZGQDONE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101004826
Record name Butanedioic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/2)
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Molecular Weight

360.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic solid; [Sigma-Aldrich MSDS]
Record name Tris(hydroxymethyl)aminomethane succinate
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CAS No.

84540-64-7, 85169-32-0
Record name Succinic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1)
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Record name Succinic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:2)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/2)
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Record name Succinic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:2)
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Record name Succinic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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